molecular formula C8H11BrN2O3S B3071367 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide CAS No. 1010120-57-6

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide

Cat. No.: B3071367
CAS No.: 1010120-57-6
M. Wt: 295.16 g/mol
InChI Key: FLBONAUDFKOJFP-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide ( 1010120-57-6) is a chemical compound with the molecular formula C 8 H 11 BrN 2 O 3 S and a molecular weight of 295.15 g/mol . This brominated sulfonamide derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel kinase inhibitors. The primary research application of this compound and its structural analogs is in the exploration of potent PI3K/mTOR dual inhibitors . The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in many cancers . Compounds featuring a sulfonamide-methoxypyridine structure, such as this one, are investigated as key components that can occupy the affinity binding pocket of the PI3Kα kinase, contributing to strong enzyme inhibitory activity . Researchers utilize this brominated intermediate in scaffold-hopping strategies and structure-activity relationship (SAR) studies to design and synthesize new candidates with improved anti-proliferative efficacy and metabolic stability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3S/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBONAUDFKOJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide typically involves the following steps:

    Sulfonamidation: The attachment of a sulfonamide group at the 3rd position of the pyridine ring.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The bromine atom and methoxyethyl group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide with structurally related pyridine sulfonamides, focusing on molecular features, biological activity, and synthesis strategies.

Table 1: Structural and Functional Comparison of Pyridine Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Biological Activity (IC₅₀/μM) Synthesis Method Reference ID
This compound C₈H₁₁BrN₂O₃S 295.16 Br (C5), 2-methoxyethyl (N) Not reported Continuous flow (analog)
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (R/S isomers) C₁₃H₁₂BrClN₂O₂S 367.67 Br (C5), Cl (C2), 1-phenylethyl PI3Kα inhibition: 1.08 (R), 2.69 (S) Halogenation + sulfonylation
5-Bromo-N-(1-ethylpiperidin-3-yl)pyridine-3-sulfonamide C₁₂H₁₈BrN₃O₂S 348.26 Br (C5), 1-ethylpiperidin-3-yl Not reported Not specified
5-Bromo-N-cyclopropylpyridine-3-sulfonamide C₈H₉BrN₂O₂S 277.15 Br (C5), cyclopropyl (N) Not reported Batch synthesis
5-Bromo-N-(oxetan-3-ylmethyl)pyridine-3-sulfonamide C₉H₁₁BrN₂O₃S 307.16 Br (C5), oxetan-3-ylmethyl (N) Not reported Not specified

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • The 1-phenylethyl group in 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enhances PI3Kα inhibition (IC₅₀ = 1.08 μM for R-isomer) compared to simpler alkyl/ether substituents, likely due to improved hydrophobic interactions in the kinase ATP-binding pocket .
  • Stereochemistry : The R-isomer of the 1-phenylethyl derivative shows 2.5-fold greater activity than the S-isomer, highlighting the importance of chiral centers in drug design .

Synthesis Efficiency

  • Continuous flow synthesis (e.g., for 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide) offers advantages over batch methods, including faster reaction times (>90% yield in 24 hours) and scalability for industrial applications .

Lipophilicity: Derivatives with bulkier substituents (e.g., 1-ethylpiperidin-3-yl) exhibit higher XLogP3 values (~1.5–2.0), favoring membrane permeability but reducing solubility .

Structural Insights from Crystallography

  • X-ray studies of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide reveal planar pyridine rings and sulfonamide torsion angles of ~75°, critical for molecular docking accuracy .

Biological Activity

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anti-inflammatory domains. The unique structure of this compound, characterized by a pyridine ring with a bromine atom, a methoxyethyl group, and a sulfonamide functional group, contributes to its diverse pharmacological properties.

  • Molecular Formula : C₈H₁₁BrN₂O₃S
  • Classification : Sulfonamides
  • Key Functional Groups : Bromine, methoxyethyl, sulfonamide

The biological activity of this compound primarily arises from its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This mechanism underlines its effectiveness as an antibacterial agent. Moreover, the compound has shown potential interactions with various biological targets through non-covalent interactions such as hydrogen bonding and electrostatic interactions, influencing several biochemical pathways related to inflammation and pain perception.

Biological Activities

  • Antimicrobial Activity
    • Exhibits significant inhibition against a variety of bacteria by targeting folate synthesis pathways.
    • Structurally similar compounds have demonstrated comparable antibacterial effects, reinforcing the potential of this compound in treating bacterial infections.
  • Anti-inflammatory Properties
    • Studies indicate that this compound can modulate inflammatory responses by inhibiting key inflammatory mediators such as COX-2 and iNOS .
    • In vitro assays have shown dose-dependent inhibitory effects on inflammatory gene expression, suggesting its utility in managing inflammatory diseases.
  • Potential Anti-cancer Activity
    • Preliminary research hints at anti-cancer properties due to its interaction with cellular pathways involved in tumor growth and proliferation. The compound may influence apoptosis and cell cycle arrest in cancer cell lines .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • MTT Assay : Assessed the viability of various cell lines, revealing that the compound exhibits cytotoxic effects at specific concentrations.
  • Gene Expression Analysis : Showed a significant reduction in the expression of pro-inflammatory cytokines (IL-1β) upon treatment with the compound .

Case Studies

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

Study FocusFindings
Antimicrobial EfficacyDemonstrated effective inhibition of Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsReduced levels of inflammatory markers in treated cell lines.
Cancer Cell Line StudiesInduced apoptosis in HCT-116 cells via PI3K/AKT/mTOR pathway modulation .

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations influence biological activity:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-N-methylpyridine-3-sulfonamideMethyl group instead of methoxyethylPotentially different pharmacokinetics
4-Amino-N-(2-methoxyethyl)pyridine-3-sulfonamideAmino group at para positionDifferent biological activity profile
5-Chloro-N-(2-methoxyethyl)pyridine-3-sulfonamideChlorine substitution instead of bromineMay exhibit varied reactivity compared to bromine.

Q & A

Q. How are reaction intermediates characterized in multi-step syntheses?

  • Workflow :
  • In-situ FTIR : Monitor sulfonyl chloride consumption (peak at 1360 cm⁻¹).
  • LCMS Snapshots : Track intermediates (e.g., m/z 215 for 5-bromopyridine-3-sulfonyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide
Reactant of Route 2
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5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide

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